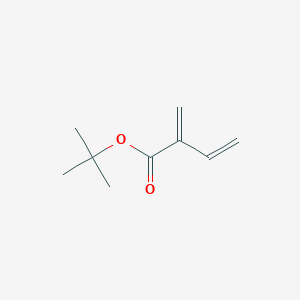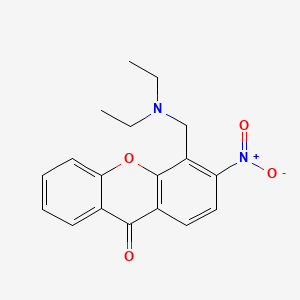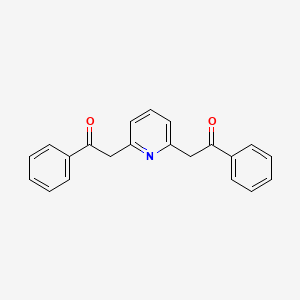![molecular formula C9H12N5O8P B14665737 [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 36792-48-0](/img/structure/B14665737.png)
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide derivative. It is structurally related to uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of an azido group, which can be used for various biochemical applications.
Preparation Methods
The synthesis of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Azidation: The hydroxyl group at the 4-position of the ribose is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Phosphorylation: The 5’-hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Phosphorylation: The compound can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and phosphorylating agents. Major products formed from these reactions include amino derivatives and phosphorylated compounds.
Scientific Research Applications
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleotide analogs.
Biology: The compound is used in studies involving RNA synthesis and function.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. The azido group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound targets enzymes involved in nucleotide synthesis and metabolism, disrupting normal cellular processes.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Uridine monophosphate: Lacks the azido group and is a standard nucleotide used in RNA synthesis.
Cytidine monophosphate: Contains a cytosine base instead of uracil.
Thymidine monophosphate: Contains a thymine base and is used in DNA synthesis.
These similar compounds differ in their base components and functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
36792-48-0 |
|---|---|
Molecular Formula |
C9H12N5O8P |
Molecular Weight |
349.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-6-7(16)4(3-21-23(18,19)20)22-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
KTGVVHTZTJKEMM-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)






